molecular formula C45H38N2O2 B8246713 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)

Cat. No.: B8246713
M. Wt: 638.8 g/mol
InChI Key: KSJZWZVKEVGIEH-ZAQUEYBZSA-N
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Description

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a chiral compound known for its unique structural properties. This compound features two oxazole rings connected by a propane-2,2-diyl bridge, with each oxazole ring substituted with triphenyl groups. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triphenylacetaldehyde with a suitable amine to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable for the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole rings.

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydroimidazole): Similar structure but with imidazole rings instead of oxazole rings.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) lies in its specific chiral configuration and the presence of oxazole rings. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4S)-4,5,5-triphenyl-2-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]propan-2-yl]-4H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N2O2/c1-43(2,41-46-39(33-21-9-3-10-22-33)44(48-41,35-25-13-5-14-26-35)36-27-15-6-16-28-36)42-47-40(34-23-11-4-12-24-34)45(49-42,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32,39-40H,1-2H3/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZWZVKEVGIEH-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](C(O5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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